1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Übersicht

Beschreibung

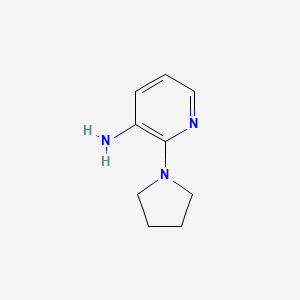

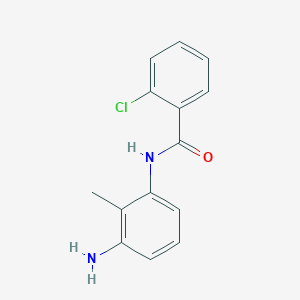

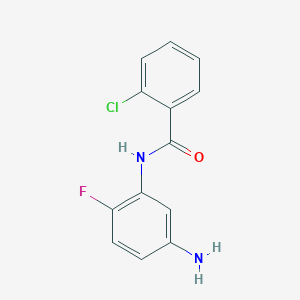

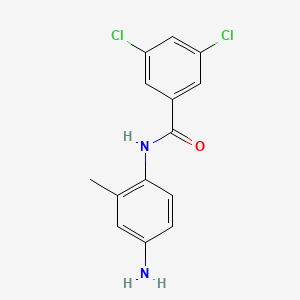

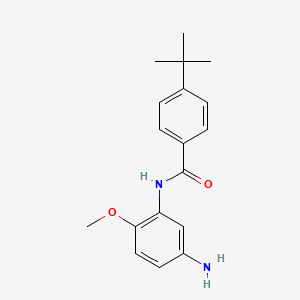

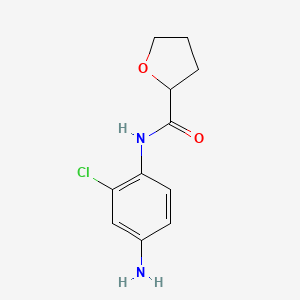

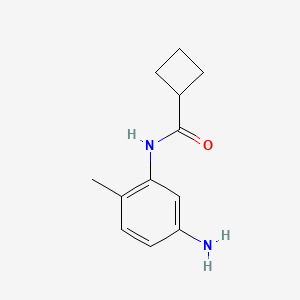

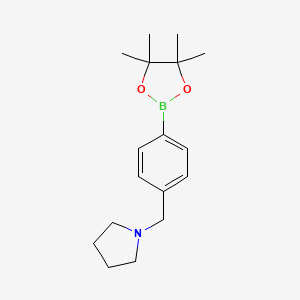

The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a synthetic intermediate that features a pyrrolidine ring, which is a five-membered lactam structure, and a boronate ester group. This type of compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction due to the presence of the boronate ester group .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves nucleophilic substitution reactions and can be further elaborated through various chemical transformations. For instance, pyrrolidines can be synthesized from tetrahydropyridinium salts through rearrangement reactions . Additionally, the synthesis of pyrrolidine derivatives with boronate ester groups typically involves a Suzuki reaction, which is a cross-coupling reaction that forms carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be determined using various spectroscopic methods such as MS, NMR, and infrared spectroscopy. X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within a molecule. For example, the crystal structure of a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, was determined using X-ray diffraction, and the optimized structure was calculated using DFT methods .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. Electrophilic and nucleophilic substitutions are common for pyrrolidines with certain substituents, allowing for the synthesis of a wide range of substituted pyrroles . The presence of a boronate ester group in the molecule can facilitate cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of substituents can affect the stability and reactivity of the molecule. For example, the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group can influence the compound's stability and reactivity . The introduction of fluorine atoms can reduce toxicity and alter the photophysical properties of the compound . Additionally, the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be studied to understand the reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Characterization : A study by Huang et al. (2021) involved the synthesis of compounds containing the 1,3,2-dioxaborolan-2-yl moiety, including pyrrolidin-1-yl methanone derivatives. These compounds were synthesized via a three-step substitution reaction and characterized using various spectroscopic methods and X-ray diffraction. This research demonstrates the applicability of the 1,3,2-dioxaborolan-2-yl group in the synthesis of complex organic compounds (Huang et al., 2021).

Molecular Structure and DFT Studies : Another study by the same authors provided a detailed analysis of the molecular structure using density functional theory (DFT). This approach allowed for a deeper understanding of the physical and chemical properties of these compounds, highlighting their potential in various scientific applications (Huang et al., 2021).

Polymer Synthesis

- Colored Polymers with isoDPP Units : Welterlich et al. (2012) described the synthesis of polymers containing isoDPP units, achieved through palladium-catalyzed polycondensation. These deeply colored polymers, which were soluble in organic solvents, demonstrate the role of the 1,3,2-dioxaborolan-2-yl group in polymer chemistry, particularly in the creation of materials with specific optical properties (Welterlich, Charov, & Tieke, 2012).

Catalytic Processes

- Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) explored the palladium-catalyzed borylation of arylbromides using a process involving 1,3,2-dioxaborolane compounds. This study highlights the utility of these compounds in facilitating catalytic reactions, a crucial aspect of organic synthesis (Takagi & Yamakawa, 2013).

Fluorescence and Sensing Applications

- Fluorescent Probe Development : Tian et al. (2017) developed a near-infrared fluorescent probe using a compound with a 1,3,2-dioxaborolan-2-yl moiety for detecting benzoyl peroxide in samples and imaging in zebrafish. This research underscores the potential of such compounds in creating sensitive and specific probes for biochemical applications (Tian et al., 2017).

Eigenschaften

IUPAC Name |

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19/h7-10H,5-6,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIDMRVRGPBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594620 | |

| Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | |

CAS RN |

884507-39-5 | |

| Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.